![molecular formula C21H16N2 B15173809 2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile CAS No. 922184-68-7](/img/structure/B15173809.png)
2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile is a complex organic compound belonging to the class of indole derivatives. Indoles are prominent in natural and synthetic products of biological and pharmaceutical importance. This compound is characterized by its unique structure, which includes a benzoindole core substituted with a methyl group and a nitrile group, making it a valuable scaffold in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the Fischer indolisation reaction, where aryl hydrazines react with ketones under acidic conditions to form indoles. This process can be further modified by N-alkylation to introduce the desired substituents . Another approach is the Suzuki-Miyaura coupling, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically employs high-yielding, scalable methods such as the one-pot, three-component Fischer indolisation–N-alkylation sequence. This method is advantageous due to its operational simplicity, rapid reaction times, and the use of readily available starting materials .
化学反应分析
Types of Reactions
2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, amines, and quinones, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of diverse heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: The compound finds applications in the development of organic semiconductors and fluorescent materials
作用机制
The mechanism of action of 2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions lead to alterations in cellular pathways, resulting in the desired biological effects .
相似化合物的比较
Similar Compounds
- 2-Methyl-1H-indole-3-carbonitrile
- 1-(4-Methylphenyl)-1H-indole-3-carbonitrile
- 2-Methyl-1-(4-chlorophenyl)-1H-benzo[F]indole-3-carbonitrile
Uniqueness
2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a nitrile group on the benzoindole core enhances its reactivity and potential for diverse applications compared to other similar compounds .
属性
CAS 编号 |
922184-68-7 |
|---|---|
分子式 |
C21H16N2 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
2-methyl-1-(4-methylphenyl)benzo[f]indole-3-carbonitrile |
InChI |
InChI=1S/C21H16N2/c1-14-7-9-18(10-8-14)23-15(2)20(13-22)19-11-16-5-3-4-6-17(16)12-21(19)23/h3-12H,1-2H3 |
InChI 键 |
QIQNSVBVLOJULD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC4=CC=CC=C4C=C32)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1-Phenylcyclopropyl)methyl]piperazine](/img/structure/B15173731.png)
![N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]tetrahydrofuran-2-carboxamide](/img/structure/B15173735.png)
![(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B15173737.png)
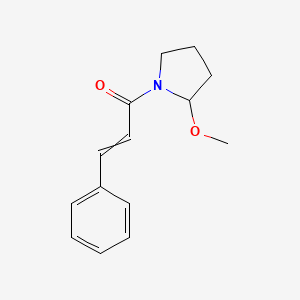
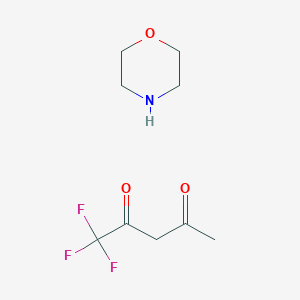
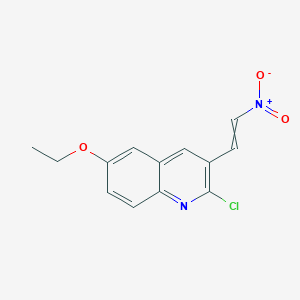
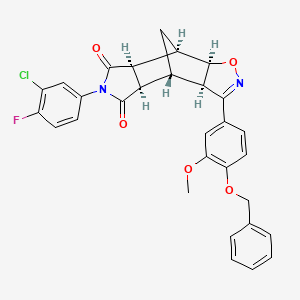

![3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15173792.png)
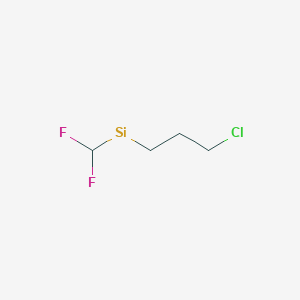
![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)


